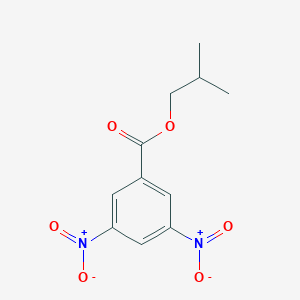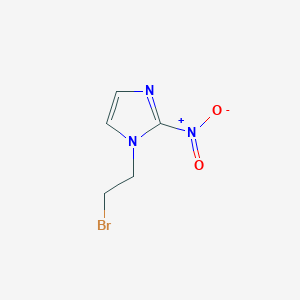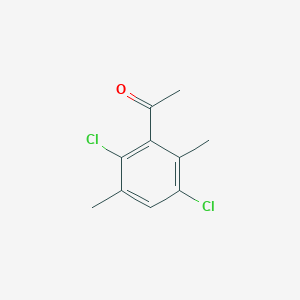
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Descripción general
Descripción
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C10H10Cl2O and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone has been used in the synthesis of heterocyclic compounds. For instance, it has been involved in the conversion of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, leading to the formation of 3,4-substituted 1,2,5-oxadiazoles. This process was confirmed by single-crystal X-ray analysis for certain derivatives, demonstrating its utility in complex organic syntheses (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Crystallographic and Vibrational Studies
The molecular structure and properties of derivatives like 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been extensively studied. These investigations include X-ray diffraction and vibrational spectroscopy, combined with computational studies using density functional theory (DFT). These studies help understand the compound's molecular structure and characteristic frequencies (Kumar et al., 2015).
Fungicidal Activity
Derivatives of this compound have been synthesized for potential fungicidal applications. Compounds were prepared through reactions with various reagents, and their structures were confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis. This showcases the potential of this compound derivatives in agricultural and pharmaceutical industries (Bashandy, Abdelall, & El-Morsy, 2008).
Asymmetric Catalysis
In asymmetric catalysis, novel compounds like 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, synthesized from 1-(2,5-dichlorophenyl)ethanone, have been used to develop chiral palladacycles. These complexes were employed in asymmetric hydrophosphination reactions, demonstrating the compound's significance in stereoselective synthesis, an essential aspect of pharmaceutical research (Yap et al., 2014).
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of other compounds .
Biochemical Pathways
The compound is used as an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein . This suggests that it may be involved in the biochemical pathways related to the synthesis and function of this fluorescein derivative.
Result of Action
As an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein, the result of the action of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone would be the formation of this fluorescein derivative . Fluorescein derivatives are often used as dyes and in various biological assays due to their fluorescent properties.
Action Environment
The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors likely influence the compound’s stability and efficacy.
Safety and Hazards
The safety information for “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Análisis Bioquímico
Biochemical Properties
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fluorescent dyes. It interacts with enzymes and proteins involved in these synthetic pathways. For example, it is used in the preparation of hydrolytically stable fluorescent conjugates, which are essential for various biochemical assays . The interactions between this compound and these biomolecules are primarily based on its chemical structure, which allows it to participate in specific binding and catalytic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Its role as an intermediate in the synthesis of fluorescent dyes suggests that it may influence cell function by enabling the visualization of cellular components and processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and study these processes in real-time .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its chemical structure allows it to act as a substrate or inhibitor in enzymatic reactions, thereby influencing the activity of enzymes involved in the synthesis of fluorescent dyes. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is typically stored in a dark, dry place at temperatures between 2-8°C to maintain its stability . Over time, degradation may occur, potentially affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and be effective in its intended applications. At higher doses, toxic or adverse effects may be observed, including potential impacts on organ function and overall health . Threshold effects and dose-response relationships need to be carefully studied to determine the safe and effective dosage range for this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of fluorescent dyes. It interacts with enzymes and cofactors that facilitate these synthetic processes, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the use of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with targeting signals or post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
1-(2,5-dichloro-3,6-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCYZDVVZNOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595928 | |
| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164165-77-9 | |
| Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



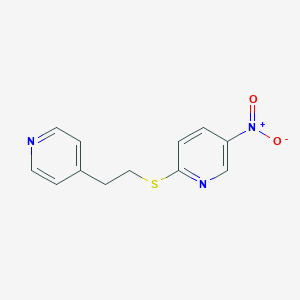
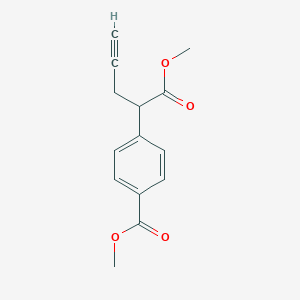
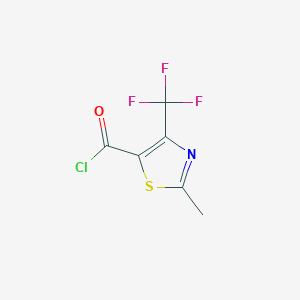
![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
